N-isopropyl-N-methylbenzylamine

Description

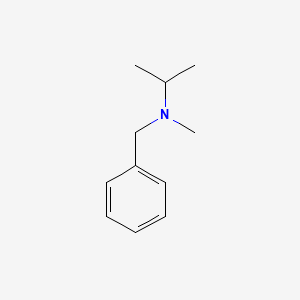

N-Isopropylbenzylamine (CAS 102-97-6), also known as N-benzylisopropylamine, is a secondary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.24 g/mol. Structurally, it consists of a benzyl group (C₆H₅CH₂) attached to an isopropyl-substituted nitrogen atom. Key properties include 1 aromatic ring, 3 rotatable bonds, and moderate lipophilicity due to the isopropyl group .

This compound is notable in forensic science as a structural isomer of methamphetamine (MA), requiring advanced analytical techniques like LC-ESI-MS/MS for differentiation .

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

N-benzyl-N-methylpropan-2-amine |

InChI |

InChI=1S/C11H17N/c1-10(2)12(3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

InChI Key |

WFMUJLWWGDJDBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

- Lipophilicity : The isopropyl group in N-isopropylbenzylamine enhances its lipophilicity compared to N-methylbenzylamine, impacting its chromatographic retention time in LC-MS analysis .

- Hydrogen Bonding: N-Benzylethanolamine’s hydroxyl group allows for hydrogen bonding, increasing its solubility in polar solvents compared to N-isopropylbenzylamine .

- Reactivity : N-Allylbenzylamine’s allyl substituent provides sites for polymerization or electrophilic addition, unlike the saturated isopropyl group in N-isopropylbenzylamine .

Analytical Differentiation

N-Isopropylbenzylamine is distinguished from methamphetamine via LC-ESI-MS/MS using an Agilent Poroshell 120 SB-C18 column. Its isopropyl group results in a longer retention time than MA due to increased hydrophobic interactions . Similar separations apply to other analogs:

- N-Methylbenzylamine : Elutes earlier than N-isopropylbenzylamine due to lower molecular weight and reduced hydrophobicity.

- Benzathine benzylpenicillin : Requires distinct methods (e.g., UV detection) owing to its large, ionizable structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.